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Compound of Interest

Compound Name: JHU395

CAS No.: 2079938-92-2

Cat. No.: B608190 Get Quote

Executive Summary & Strategic Positioning
This guide provides a rigorous technical comparison between CB-839 (Telaglenastat) and

JHU395. While both compounds target glutamine metabolism—a critical vulnerability in MYC-

driven and metabolic-stress-adapted cancers—they represent fundamentally different

medicinal chemistry strategies.

CB-839 is a highly selective, reversible, allosteric inhibitor of Glutaminase 1 (GLS1).[1] It is

the current clinical standard for systemic glutamine inhibition but suffers from poor Blood-

Brain Barrier (BBB) penetrance.

JHU395 is a "Trojan Horse" lipophilic prodrug of 6-diazo-5-oxo-L-norleucine (DON). It is

engineered specifically to cross the BBB and release the active glutamine antagonist (DON)

within the CNS and tumor tissue. Unlike CB-839, JHU395 (via DON) inhibits a broad

spectrum of glutamine-utilizing enzymes, not just GLS1.

Key Takeaway: Choose CB-839 for specific dissection of GLS1 dependence in systemic solid

tumors (RCC, TNBC). Choose JHU395 for CNS-localized tumors (Glioblastoma,

Medulloblastoma) where BBB penetration and broad metabolic blockade (purine/pyrimidine

synthesis inhibition) are required.
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CB-839: Allosteric Specificity
CB-839 binds to an allosteric site on the GLS1 tetramer, distinct from the glutamate active site.

This stabilizes the enzyme in an inactive conformation.

Target: Kidney-type Glutaminase (KGA) and Glutaminase C (GAC).[1]

Selectivity: Does not inhibit GLS2 (liver-type) or other glutamine-utilizing enzymes (e.g.,

amidotransferases).

Limitation: Cancer cells can bypass GLS1 inhibition via compensatory pathways (e.g.,

amidotransferase upregulation).

JHU395: The CNS-Targeted Prodrug Strategy
JHU395 is pharmacologically inert in plasma. Its lipophilic moieties allow rapid equilibration

across the BBB. Once intracellular (in the brain/tumor), esterases cleave the promoieties,

releasing DON.

Active Agent: DON (Glutamine analog).[2][3]

Target: Irreversible alkylation of all glutamine-utilizing enzymes (GLS1, GLS2, FGAM

synthase, CTP synthase, NAD+ synthase).

Advantage: Prevents metabolic escape routes; high CNS accumulation.
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Figure 1: Comparative Mechanism of Action. Note JHU395's ability to cross the BBB and

release DON for multi-target inhibition, whereas CB-839 is restricted to GLS1 inhibition and

shows poor CNS penetrance.

Performance Data Comparison
The following data aggregates findings from preclinical studies in Medulloblastoma (MB),

Glioblastoma (GBM), and Triple-Negative Breast Cancer (TNBC).

Feature CB-839 (Telaglenastat) JHU395 (DON Prodrug)

Primary Target GLS1 (KGA/GAC) Only
Broad Glutamine Antagonist

(GLS, Nucleotide Synth.)

Binding Mode Reversible, Allosteric
Irreversible (Active metabolite

DON)

Brain:Plasma Ratio < 0.05 (Poor) ~0.66 - 1.0 (High)

IC50 (Enzymatic) ~23 nM (GLS1 specific)
N/A (Prodrug); DON IC50 ~300

nM (GLS1)

Cellular IC50 (High MYC) 10–100 nM (Sensitive lines)
0.25–0.5 µM (Medulloblastoma

lines)

Systemic Toxicity Low (GI spared)
Low (GI spared due to prodrug

design)

Metabolic Impact Reduces Glutamate/GSH
Reduces Glutamate, GSH, and

Nucleotides

Key Indication RCC, TNBC (Systemic)
Medulloblastoma, MPNST,

GBM (CNS)

Critical Insight: In MYC-driven Medulloblastoma models, JHU395 demonstrated superior

efficacy compared to systemic DON because it achieves high intratumoral concentrations

without the dose-limiting mucositis associated with systemic glutamine antagonism.
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Experimental Protocols
To validate these compounds in your lab, use the following self-validating workflows.

Protocol A: Differential Glutaminase Inhibition Assay (In
Vitro)
Objective: Distinguish between specific GLS1 inhibition (CB-839) and broad antagonism

(JHU395/DON) using a coupled enzyme assay.

Reagents:

Recombinant Human GLS1 (GAC isoform).

Recombinant Human GLS2 (Liver isoform).

Substrate: L-Glutamine (20 mM).

Detection: Glutamate Dehydrogenase (GDH) + NAD+.

Compounds: CB-839 (dissolved in DMSO), JHU395 (must be pre-cleaved or use DON as

positive control for mechanism).

Workflow:

Enzyme Prep: Dilute GLS1 and GLS2 to 10 nM in Assay Buffer (50 mM Tris-HCl pH 8.0, 100

mM Phosphate). Note: Phosphate is required for GLS activation.

Compound Incubation: Incubate enzymes with CB-839 (0.1 nM – 1 µM) for 15 mins at RT.

Reaction Start: Add Glutamine mix containing GDH and NAD+.

Kinetic Read: Measure NADH production at Absorbance 340nm every 30 seconds for 20

mins.

Validation Check:

CB-839 should inhibit GLS1 >90% but show 0% inhibition of GLS2.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DON (active JHU395 metabolite) should inhibit both GLS1 and GLS2.

Protocol B: In Vivo Brain Penetration & Cleavage
Assessment
Objective: Verify JHU395's "prodrug" capability versus CB-839's exclusion.

Reagents:

Animal Model: C57BL/6 mice or Nude mice with orthotopic xenograft.

Dosing: JHU395 (1 mg/kg, p.o.) vs. CB-839 (200 mg/kg, p.o.).

Analysis: LC-MS/MS.

Step-by-Step Workflow:

Administration: Administer compounds via oral gavage.

Time-Course: Euthanize animals at T=1h, 4h, and 24h.

Perfusion (Critical): Transcardial perfusion with cold PBS is mandatory to remove blood from

brain capillaries. Failure to perfuse will result in false positives from plasma drug

contamination.

Tissue Homogenization:

Brain: Homogenize in methanol/water (80:20).

Plasma: Centrifuge blood, collect supernatant, precipitate proteins with methanol.

LC-MS/MS Analysis:

Target 1: Intact JHU395 (Parent).

Target 2: Free DON (Active Metabolite).

Target 3: CB-839.[1][4][5][6][7]
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Calculation:

Calculate

.[8][9]

Success Criteria: JHU395 group should show low levels of intact prodrug in brain but

micromolar levels of DON.[9] CB-839 group should show negligible brain levels despite

high plasma exposure.
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Figure 2: Pharmacokinetic Validation Workflow. The perfusion step is critical for accurate BBB

penetration data.

Synthesis & Recommendations
When to use CB-839:

Target: You are studying systemic solid tumors (Kidney, Breast, Lung).

Pathway: You need to specifically isolate the role of the GLS1 enzyme without affecting

nucleotide synthesis or GLS2.

Clinical Relevance: You are modeling current Phase II clinical trial combinations (e.g., with

PD-1 inhibitors).

When to use JHU395:
Target: You are studying CNS malignancies (Glioblastoma, Medulloblastoma) or Peripheral

Nerve Sheath Tumors.

Pathway: You require broad metabolic blockade. JHU395 (via DON) shuts down the

"metabolic flexibility" that allows tumors to survive GLS1-specific inhibition.

Mechanism: You need to prove that a prodrug strategy can overcome the BBB, which CB-

839 cannot do effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608190?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

